molecular formula C18H30NaO3S B8730605 Sodium dodecyl benzenesulfonate

Sodium dodecyl benzenesulfonate

Cat. No. B8730605
M. Wt: 349.5 g/mol
InChI Key: GVGUFUZHNYFZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium dodecyl benzenesulfonate is a useful research compound. Its molecular formula is C18H30NaO3S and its molecular weight is 349.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium dodecyl benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium dodecyl benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Sodium dodecyl benzenesulfonate

Molecular Formula

C18H30NaO3S

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;/h11-13,15-16H,2-10,14,17H2,1H3;

InChI Key

GVGUFUZHNYFZLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.[Na]

melting_point

>300 °C

physical_description

WHITE-TO-YELLOW SOLID IN VARIOUS FORMS.

solubility

Solubility in water, g/100ml at 25 °C: 20

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2.5-L autoclave was charged with 900 g of deionized water, 750 g of vinyl chloride monomer, 5 g of 3 wt % potassium persulfate, and 75 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (0.50 parts by weight based on the monomer), and by raising the temperature to 66° C., emulsion polymerization was allowed to proceed. After the saturated vapor pressure of vinyl chloride at 66° C. was reduced to 0.7 MPa, unreacted vinyl chloride monomer was recovered. To the residue, 235 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (1.57 parts by weight based on the monomer) and 45 g of an aqueous potassium laurate solution having a concentration of 5 wt % (0.30 parts by weight based on the monomer) were additionally added to obtain a vinyl chloride resin latex (amounts of sodium dodecylbenzenesulfonate and potassium laurate, per 100 parts by weight of vinyl chloride homopolymer: 2.30 parts by weight and 0.33 part by weight, respectively). The average particle diameter was measured and found to be 0.1 μm.
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Synthesis routes and methods II

Procedure details

A 2.5-L autoclave was charged with 830 g of deionized water, 750 g of vinyl chloride monomer, 6.8 g of 3 wt % potassium persulfate, and 75 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (0.50 parts by weight based on the monomer), and by raising the temperature to 66° C., emulsion polymerization was initiated. The temperature was kept at 66° C. and when 60 minutes passed after the initiation of polymerization, 270 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (1.80 parts by weight based on the monomer) was continuously added over 360 minutes. After the pressure in the autoclave at 66° C. was reduced to 0.7 MPa, unreacted vinyl chloride monomer was recovered and to the residue, 15 g of an aqueous potassium laurate solution having a concentration of 5 wt % (0.10 parts by weight based on the monomer) was additionally added to obtain a vinyl chloride resin latex (amounts of sodium dodecylbenzenesulfonate and potassium laurate, per 100 parts by weight of vinyl chloride homopolymer: 2.56 parts by weight and 0.11 parts by weight, respectively). The average particle diameter was measured and found to be 0.1 μm.
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270 g
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75 g
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Synthesis routes and methods III

Procedure details

The condensate was suspended in a mixture of 200 ml of water and 500 ml of MEK and a solution of 41.8 g (0.120 mole) of sodium n-dodecylbenzenesulfonate in 600 ml of water was added to the resulting suspension while stirring. When the suspension was stirred for a while and then allowed to stand, it separated into two phases. The upper phase was poured into 2 l of water while stirring and the resulting yellow precipitate was collected by filtering and dried, to give 46 g of n-dodecylbenzenesulfonate of the condensate of 4-diazodiphenylamine with terephthalaldehydic acid (diazo resin (c) of the present invention).
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41.8 g
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600 mL
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200 mL
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500 mL
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Synthesis routes and methods IV

Procedure details

In the same manner as in Example 1, 1 g of C.I. Basic Red 14 (commercial name: Aizen Cathilon Red 4GH, made by Hodogaya Chem. Ind., Col, Ltd.) and 1 g of sodium dodecylbenzenesulfonate were reacted to obtain about 1.6 g of a dark reddish purple tar-like captioned hydrophobic cationic dye. The hydrophobic cationic dye was placed in a water-toluene phase and shaken, whereupon the dye mostly remained in the toluene phase. This reveals that the substitution with the organic anion contributes to drastically improved miscibility with the organic solvent.
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